N-(1,3-benzodioxol-5-yl)-2-methylsulfanylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Benzo[d][1,3]dioxol-5-yl)-2-(methylthio)nicotinamide is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole ring, a methylthio group, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Methylthio Group: This step involves the substitution of a suitable leaving group with a methylthio group, often using methylthiol or related reagents.
Coupling with Nicotinamide: The final step involves coupling the benzo[d][1,3]dioxole derivative with nicotinamide under conditions that facilitate amide bond formation, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen.
Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzo[d][1,3]dioxole, halobenzo[d][1,3]dioxole.
Scientific Research Applications
N-(Benzo[d][1,3]dioxol-5-yl)-2-(methylthio)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole ring can interact with aromatic residues in proteins, while the methylthio group can form covalent bonds with nucleophilic sites. The nicotinamide moiety can participate in redox reactions, influencing cellular pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- N-(Benzo[d][1,3]dioxol-5-yl)benzothioamide
- N-(Benzo[d][1,3]dioxol-5-yl)acetamide
- N-(Benzo[d][1,3]dioxol-5-yl)-2-(methylthio)benzamide
Uniqueness
N-(Benzo[d][1,3]dioxol-5-yl)-2-(methylthio)nicotinamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the benzo[d][1,3]dioxole ring and the methylthio group provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
CAS No. |
796115-52-1 |
---|---|
Molecular Formula |
C14H12N2O3S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N2O3S/c1-20-14-10(3-2-6-15-14)13(17)16-9-4-5-11-12(7-9)19-8-18-11/h2-7H,8H2,1H3,(H,16,17) |
InChI Key |
OZNQKUSEPMSCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC3=C(C=C2)OCO3 |
solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.